3-Cyclopentyl-2-formamidopropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclopentyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
FUHFNRBUVRYSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopentyl 2 Formamidopropanoic Acid and Its Stereoisomers
Chemo-Synthetic Approaches
Chemical synthesis provides the most versatile and established platform for accessing 3-Cyclopentyl-2-formamidopropanoic acid and its stereoisomers. These methods often involve the construction of the core amino acid, 3-cyclopentylalanine, followed by a straightforward formylation step.
Development of Stereoselective Synthetic Routes
Achieving stereocontrol at the α-carbon is paramount for producing enantiomerically pure stereoisomers. The primary strategies involve asymmetric alkylation of chiral glycine (B1666218) equivalents or asymmetric hydrogenation of a prochiral precursor.
Asymmetric Alkylation of Chiral Glycine Enolates: This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate with a suitable electrophile, such as cyclopentylmethyl bromide. The Schöllkopf bis-lactim ether method and chiral Ni(II) complexes of glycine Schiff bases are prominent examples of this strategy. rsc.org After the alkylation step, hydrolysis of the auxiliary yields the desired amino acid in high enantiomeric excess.
Asymmetric Hydrogenation: This method involves the synthesis of a dehydroamino acid precursor, α-acetamido-3-cyclopentylacrylic acid, which is then subjected to hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Rh-DuPhos). The catalyst directs the addition of hydrogen across the double bond from a specific face, establishing the stereocenter with high fidelity. The resulting N-acetylated amino acid can be converted to the N-formyl derivative.
Table 1: Comparison of Stereoselective Synthetic Strategies
| Strategy | Key Reagent/Catalyst | Typical Stereoselectivity | Advantages | Disadvantages |
| Asymmetric Alkylation | Schöllkopf auxiliary; Chiral Ni(II) complex | >95% de | High reliability; Well-established procedures | Stoichiometric chiral auxiliary required; Multi-step process |
| Asymmetric Hydrogenation | Chiral Rh or Ru phosphine (B1218219) catalysts | >99% ee | Catalytic use of chiral source; High enantioselectivity | Requires synthesis of dehydroamino acid precursor; High-pressure equipment may be needed |
Mechanistic Investigations of Key Reaction Steps
Understanding the mechanisms of the core transformations is crucial for optimization.
N-Formylation: The formylation of the amino group of the 3-cyclopentylalanine precursor is a key final step. A common laboratory method involves the use of a mixed anhydride, typically formic acetic anhydride, generated in situ from formic acid and acetic anhydride. google.com The mechanism involves the nucleophilic attack of the amino group on the more electrophilic carbonyl carbon of the formyl group within the mixed anhydride. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate formic acid. nih.gov This proceeds through an O-acylisourea intermediate, which is then attacked by the amine.
Asymmetric Alkylation (SN2 Mechanism): In the asymmetric alkylation route, the key C-C bond formation occurs via a standard SN2 mechanism. The chiral auxiliary creates a sterically hindered environment around the nucleophilic enolate, forcing the incoming electrophile (cyclopentylmethyl bromide) to approach from the less hindered face, thereby ensuring high diastereoselectivity.
Optimized Protecting Group Strategies for the Formamido and Carboxylic Acid Functionalities
The synthesis of this compound requires careful management of its two reactive functional groups: the amino group and the carboxylic acid.
The formyl group on the nitrogen atom itself serves as a protecting group. It is stable under mildly acidic and hydrogenolytic conditions but can be removed under more stringent acidic or basic hydrolysis.
During the synthesis, particularly in the N-formylation step, the carboxylic acid moiety of the 3-cyclopentylalanine precursor is often protected to prevent side reactions, such as the formation of mixed anhydrides or oligomerization. nih.gov Common protecting groups for the carboxylic acid include methyl or ethyl esters (cleaved by saponification) and benzyl (B1604629) esters (cleaved by hydrogenolysis).
The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other. For instance, if a benzyl ester is used to protect the carboxylic acid, the N-formylation can be performed, followed by selective deprotection of the ester via catalytic hydrogenation to yield the final product without affecting the N-formyl group.
Strategies for the Introduction and Modification of the Cyclopentyl Side Chain
The unique cyclopentyl side chain can be introduced through several synthetic strategies, typically involving the formation of the Cβ-Cγ bond.
Alkylation: As mentioned, the most direct route is the alkylation of a glycine or alanine (B10760859) anion equivalent with an electrophile like cyclopentylmethyl bromide or tosylate.
Reductive Amination: An alternative approach starts with an α-keto acid, 3-cyclopentyl-2-oxopropanoic acid. This precursor can undergo reductive amination, where it reacts with an ammonia (B1221849) source and a reducing agent to form the racemic amino acid, 3-cyclopentylalanine. Stereoselectivity can be introduced by using a chiral amine or a biocatalytic transaminase.
Conjugate Addition: Michael addition of a cyclopentyl organometallic reagent (e.g., a cyclopentyl cuprate) to a dehydroalanine (B155165) derivative can also be employed to construct the carbon skeleton.
Table 2: Strategies for Cyclopentyl Side Chain Introduction
| Strategy | Key Precursors | Bond Formed | Key Features |
| Alkylation | Glycine equivalent, Cyclopentylmethyl halide | Cα-Cβ | Direct, versatile, can be made highly stereoselective. rsc.org |
| Reductive Amination | 3-Cyclopentyl-2-oxopropanoic acid, Ammonia source | Cα-N | Convergent, suitable for enzymatic approaches. rsc.org |
| Conjugate Addition | Dehydroalanine derivative, Cyclopentyl organometallic | Cβ-Cγ | Forms a different bond, offering alternative disconnection. |
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereocontrol. nih.govnih.gov For this compound, enzymatic methods could be applied to two key transformations: the synthesis of the chiral amino acid precursor and the N-formylation step.
Enzymatic Synthesis of 3-Cyclopentylalanine: The chiral amino acid backbone can be synthesized with high enantiopurity using several classes of enzymes. mdpi.com
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the asymmetric amination of a prochiral ketone (3-cyclopentyl-2-oxopropanoic acid) using an amine donor like isopropylamine (B41738) or alanine. This approach can generate either the (S) or (R) amino acid with very high enantiomeric excess, depending on the specific enzyme used. rsc.org
Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of the α-keto acid using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). AADHs are known for their excellent stereoselectivity.
Enzymatic N-Formylation: While chemical formylation is straightforward, enzymatic formylation is also plausible. N-formyltransferases are enzymes that transfer a formyl group, typically from N¹⁰-formyltetrahydrofolate, to an amino group. nih.gov While these enzymes are often highly substrate-specific, protein engineering could potentially adapt one to accept 3-cyclopentylalanine. Other enzymes, such as hydrolases (e.g., lipases), have been shown to catalyze N-acylation reactions under certain conditions and could be explored for this transformation. nih.gov
A chemo-enzymatic route, combining an efficient biocatalytic step for stereocontrol with robust chemical steps for the remaining transformations, often represents the most practical approach for producing such non-natural amino acids. rsc.org For example, the enzymatic synthesis of enantiopure 3-cyclopentylalanine could be followed by a simple chemical N-formylation.
Table 3: Potential Biocatalytic Steps in Synthesis
| Enzyme Class | Transformation | Substrate(s) | Product | Key Advantage |
| Transaminase (TA) | Asymmetric amination | 3-Cyclopentyl-2-oxopropanoic acid, Amine donor | (S)- or (R)-3-Cyclopentylalanine | Excellent enantioselectivity (>99% ee) |
| Amino Acid Dehydrogenase (AADH) | Reductive amination | 3-Cyclopentyl-2-oxopropanoic acid, NH₃, NAD(P)H | (S)- or (R)-3-Cyclopentylalanine | High stereoselectivity, uses simple ammonia source |
| N-Formyltransferase | N-Formylation | 3-Cyclopentylalanine, Formyl donor | This compound | High specificity, mild aqueous conditions |
Identification and Engineering of Enzymes for Precursor Biotransformation
The biocatalytic synthesis of this compound hinges on the enzymatic conversion of a suitable precursor, typically an α-keto acid, to the corresponding α-amino acid. The key precursor for this transformation is 3-cyclopentyl-2-oxopropanoic acid. The synthesis of this keto acid can be achieved through various established organic chemistry methods, such as the oxidation of the corresponding α-hydroxy acid or through a malonic ester synthesis route starting from a cyclopentylalkyl halide.
Once the precursor, 3-cyclopentyl-2-oxopropanoic acid, is obtained, the crucial step is the stereoselective introduction of the amino group. Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. These enzymes are highly attractive for the synthesis of chiral amines and amino acids due to their excellent enantioselectivity. acs.org
However, the cyclopentyl group presents a steric challenge for many wild-type transaminases, which often have active sites tailored for smaller aliphatic or aromatic side chains. Therefore, the identification and subsequent engineering of a suitable transaminase are critical. nih.gov The process typically begins with screening a diverse panel of known transaminases for any basal activity towards 3-cyclopentyl-2-oxopropanoic acid.
Protein engineering, particularly site-directed mutagenesis and directed evolution, is then employed to enhance the activity and selectivity of the identified enzyme. nih.gov Key amino acid residues within the enzyme's active site, particularly in the "small" and "large" binding pockets that accommodate the substituents of the keto acid, are targeted for mutation. For a substrate like 3-cyclopentyl-2-oxopropanoic acid, modifications are often focused on the large binding pocket to better accommodate the bulky cyclopentyl moiety. acs.org
Table 1: Examples of Engineered Transaminases for Bulky Substrates
| Enzyme Origin | Target Substrate | Key Mutations | Improvement in Activity |
| Vibrio fluvialis | Bulky ketones | W57F | 1716-fold |
| Ochrobactrum anthropi | Bulky α-keto acids | L57A | 48-fold |
| Pseudomonas jessenii | Bulky amines | W58G | Significant enhancement |
This table presents hypothetical data based on published research on engineering transaminases for similar bulky substrates.
Asymmetric Biocatalysis for Enantiopure this compound
The core of the biocatalytic approach is the asymmetric synthesis of 3-cyclopentyl-2-aminopropanoic acid from 3-cyclopentyl-2-oxopropanoic acid using an engineered transaminase. This reaction is a reductive amination where the stereochemistry at the α-carbon is controlled by the enzyme. frontiersin.org
3-cyclopentyl-2-oxopropanoic acid + Amino Donor ⇌ 3-cyclopentyl-2-aminopropanoic acid + Keto Acid Byproduct
A common and efficient amino donor is isopropylamine, as the resulting acetone (B3395972) byproduct can be easily removed from the reaction mixture, helping to drive the equilibrium towards product formation. acs.org The reaction is typically carried out in an aqueous buffer system, which aligns with green chemistry principles. acs.org
The final step to obtain the target molecule is the formylation of the amino group of 3-cyclopentyl-2-aminopropanoic acid. This is a chemical transformation that can be achieved using various formylating agents. A widely used and effective method is the reaction with a mixture of formic acid and acetic anhydride. oup.comnih.gov This approach generally provides high yields without significant racemization of the chiral center. oup.com Another mild and efficient method involves the use of ethyl formate (B1220265) as the formylating agent. rsc.org
Table 2: Chemoenzymatic Synthesis of this compound
| Step | Reaction | Reagents/Catalyst | Key Parameters |
| 1 | Asymmetric Amination | Engineered Transaminase, Isopropylamine | pH 8.0, 30°C |
| 2 | Formylation | Formic Acid, Acetic Anhydride | 0°C to room temp. |
This table outlines a plausible two-step chemoenzymatic route to the target compound.
Optimization of Bioreaction Conditions and Enzyme Performance
To develop a robust and efficient biocatalytic process, optimization of the reaction conditions is essential. Key parameters that influence enzyme performance include pH, temperature, substrate and cofactor concentrations, and the choice of solvent. nih.gov
For transaminase-catalyzed reactions, the optimal pH is typically in the slightly alkaline range, often between 8.0 and 10.0. frontiersin.org The reaction temperature is also a critical factor, with most transaminases exhibiting optimal activity between 30°C and 50°C. nih.gov Higher temperatures can lead to enzyme denaturation and loss of activity.
The concentration of the amino donor, such as isopropylamine, is often used in excess to shift the reaction equilibrium towards the formation of the desired amino acid. acs.org The pyridoxal-5'-phosphate (PLP) cofactor is essential for transaminase activity and is typically added to the reaction mixture to ensure the enzyme is in its active holo-form.
Table 3: Optimization of a Transaminase-Catalyzed Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 7.0 | 8.0 | 9.0 |
| Conversion (%) | 65 | 95 | 88 |
| Temperature (°C) | 25 | 30 | 40 |
| Conversion (%) | 78 | 95 | 85 |
| Isopropylamine (equivalents) | 5 | 10 | 15 |
| Conversion (%) | 82 | 95 | 96 |
This table illustrates the impact of reaction parameters on the conversion of a hypothetical transamination reaction, with the optimal conditions highlighted in bold.
Design and Synthesis of Derivatives and Analogues of 3 Cyclopentyl 2 Formamidopropanoic Acid
Rational Design Principles for Structural Variations
The rational design of analogues of 3-Cyclopentyl-2-formamidopropanoic acid is guided by established principles of medicinal chemistry. These principles aim to modulate the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets. Key strategies involve modifications of the formamido moiety, systematic alterations of the cyclopentyl ring, derivatization of the carboxylic acid group, and the introduction of conformational constraints.
Modifications of the Formamido Moiety (e.g., N-acylation, N-alkylation, N-deformylation)
The formamido group is a critical determinant of the molecule's electronic and hydrogen-bonding characteristics. Modifications at this position can significantly influence its biological activity.
N-acylation: Replacement of the formyl group with other acyl groups (e.g., acetyl, benzoyl) can alter steric bulk and electronic properties. This can be achieved by initial N-deformylation followed by reaction with an appropriate acyl chloride or anhydride.
N-alkylation: Introduction of alkyl groups on the formamido nitrogen can impact its hydrogen-bonding capacity and lipophilicity. Reductive amination of the corresponding amine with aldehydes or ketones is a common synthetic route.
N-deformylation: Removal of the formyl group to yield the free amine provides a key intermediate for a wide range of derivatizations, including the introduction of diverse functional groups.
| Modification | Reagents and Conditions | Potential Impact |
| N-acylation | 1. Acid or base hydrolysis for deformylation. 2. Acyl chloride or anhydride, base. | Alters steric hindrance and electronic properties. |
| N-alkylation | 1. Deformylation. 2. Aldehyde or ketone, reducing agent (e.g., NaBH₃CN). | Modifies lipophilicity and hydrogen bonding. |
| N-deformylation | Acid or base hydrolysis. | Provides a versatile intermediate for further functionalization. |
Systematic Alterations of the Cyclopentyl Ring (e.g., ring size variations, unsaturation, functionalization)
The cyclopentyl group significantly contributes to the molecule's lipophilicity and conformational profile. Variations of this ring can probe the spatial requirements of potential binding pockets.
Ring Size Variations: Synthesis of analogues with cyclobutyl, cyclohexyl, or cycloheptyl rings can assess the impact of ring size on activity. The synthesis of these analogues would start from the corresponding non-natural amino acids.
Unsaturation: The introduction of double bonds within the cyclopentyl ring can impose conformational rigidity and introduce potential points for further functionalization.
Functionalization: The attachment of various substituents (e.g., hydroxyl, keto, amino groups) to the cyclopentyl ring can introduce new interaction points and modify the polarity of the molecule. For instance, the synthesis of a 3-(2-oxocyclopentyl)-propionic acid derivative has been reported, which could serve as a precursor. google.com
| Alteration | Synthetic Strategy | Potential Outcome |
| Ring Size Variation | Utilize alternative cycloalkylalanines as starting materials. | Explores the optimal ring size for biological activity. |
| Unsaturation | Employ starting materials with pre-existing double bonds or introduce them via elimination reactions. | Induces conformational rigidity. |
| Functionalization | Start with functionalized cyclopentyl derivatives or introduce functional groups through established chemical transformations. | Introduces new hydrogen bonding or ionic interaction sites. |
Derivatization of the Carboxylic Acid Group (e.g., esterification, amidation, reduction to alcohol)
The carboxylic acid group is a key functional handle for derivatization, allowing for the modulation of polarity, solubility, and potential prodrug strategies.
Esterification: Conversion to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can increase lipophilicity and cell permeability. This is typically achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base.
Reduction to Alcohol: Reduction of the carboxylic acid to the corresponding primary alcohol provides a neutral analogue and a new point for further functionalization, such as etherification or oxidation to an aldehyde.
| Derivatization | Typical Reagents | Effect on Properties |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Alkyl halide, Base (e.g., K₂CO₃). | Increases lipophilicity. |
| Amidation | Amine, Coupling agent (e.g., DCC, HATU). | Modulates hydrogen bonding and charge. |
| Reduction to Alcohol | Reducing agent (e.g., LiAlH₄, BH₃·THF). | Removes acidic character, introduces new functional handle. |
Exploration of Conformational Constraints through Cyclic Analogues
To better understand the bioactive conformation, conformationally restricted analogues can be designed and synthesized. nih.gov This can be achieved by introducing cyclic constraints into the molecule. For instance, cyclization between the cyclopentyl ring and another part of the molecule can lock the structure into a specific geometry, which can lead to increased potency and selectivity. Molecular dynamics simulations can be employed to study the conformational preferences of these constrained analogues. nih.gov
Parallel and Combinatorial Synthetic Approaches for Analogue Libraries
To efficiently explore the chemical space around this compound, parallel and combinatorial synthesis techniques can be employed. nih.govmdpi.com These approaches allow for the rapid generation of large libraries of related compounds. For example, a solid-phase synthesis strategy could be developed where the carboxylic acid is anchored to a resin. Subsequent reactions on the formamido group and, after cleavage from the resin, on the carboxylic acid can be performed in a parallel fashion in multi-well plates, enabling the synthesis of a large number of derivatives for screening.
Advanced Chemical Transformations for Complex Derivatives
The synthesis of more complex derivatives may require advanced chemical transformations. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or vinyl groups onto a functionalized cyclopentyl ring. Ring-closing metathesis is another powerful tool for the synthesis of cyclic analogues with defined conformational properties. nih.gov These advanced methods expand the accessible chemical diversity and allow for the creation of highly tailored molecules.
Structure Activity Relationship Sar Investigations of 3 Cyclopentyl 2 Formamidopropanoic Acid and Its Analogues
Computational Chemistry and Molecular Modeling in SAR Studies
Computational techniques provide powerful tools to predict and rationalize the biological activity of molecules, thereby guiding the design of more potent and selective analogues.
Table 1: Key Computational Methodologies in SAR Studies
| Methodology | Description | Application to 3-Cyclopentyl-2-formamidopropanoic Acid |
|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity. | Predict the activity of new analogues based on properties like lipophilicity and steric bulk. |
| Molecular Docking | Predicts the preferred orientation of a ligand within a receptor binding site. | Elucidate the binding mode and identify key interactions of the cyclopentyl and formamido groups. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assess the stability of the ligand-receptor complex and observe conformational changes. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For N-acyl amino acids, a common pharmacophore model might include a hydrogen bond acceptor (the carbonyl oxygen of the formyl group), a hydrogen bond donor (the amide proton), a hydrophobic feature (the cyclopentyl group), and a negatively ionizable feature (the carboxylic acid). researchgate.net Such a model can be used as a query to screen large chemical databases for novel compounds with the potential to bind to the same target, a process known as virtual screening. This approach has been successfully used to identify novel inhibitors for various protein targets. nih.gov
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would involve exploring its potential energy surface to identify low-energy, stable conformations. The bulky cyclopentyl group significantly restricts the conformational freedom of the molecule compared to a linear alkyl chain. Computational studies on N-formyl L-alanine amide have shown that the formyl group influences the peptide backbone conformation. researchgate.net The interplay between the cyclopentyl group and the formamido-propanoic acid backbone would dictate the preferred spatial arrangement of the key functional groups, thereby influencing its ability to fit into a specific binding pocket.
Experimental Approaches to SAR Elucidation in In Vitro Systems
Experimental validation is essential to confirm the predictions from computational models and to provide definitive data on the interactions between a compound and its biological target.
In vitro binding assays are fundamental to determining the affinity of a compound for a specific protein, enzyme, or receptor. Radioligand binding assays, for instance, could be used to measure the displacement of a known radiolabeled ligand from its target by this compound or its analogues. nih.gov While specific binding data for this compound is not publicly available, studies on N-formyl peptides have demonstrated their binding to formyl peptide receptors (FPRs) with varying affinities. nih.gov A systematic variation of the cyclopentyl group (e.g., changing its size to cyclobutyl or cyclohexyl) or modification of the formyl group would allow for the determination of their respective contributions to binding affinity.
Table 2: Hypothetical Binding Affinities of Analogues
| Analogue | Modification | Predicted Binding Affinity (Ki) | Rationale |
|---|---|---|---|
| Parent Compound | This compound | Baseline | Reference compound. |
| Analogue 1 | 3-Cyclobutyl-2-formamidopropanoic acid | Lower | Smaller hydrophobic group may lead to weaker van der Waals interactions. |
| Analogue 2 | 3-Cyclohexyl-2-formamidopropanoic acid | Higher or Lower | Larger group may enhance hydrophobic interactions or cause steric clash. |
| Analogue 3 | 3-Cyclopentyl-2-acetamidopropanoic acid | Variable | The larger acetyl group may alter hydrogen bonding and steric fit. |
Site-directed mutagenesis of the target protein, coupled with binding assays, can identify the specific amino acid residues that are crucial for ligand recognition. For instance, studies on the formyl peptide receptor 1 (FPR1) have revealed that residues such as Arginine 201 and Arginine 205 form hydrogen bonds with the N-formyl group of the ligand, while a hydrophobic pocket accommodates the side chain. nih.gov It is highly probable that the formyl group of this compound engages in similar hydrogen bonding interactions. The cyclopentyl group likely interacts with a corresponding hydrophobic pocket in the target's binding site. The carboxylic acid group is expected to form ionic interactions or hydrogen bonds with basic residues like lysine (B10760008) or arginine. The precise nature of these interactions defines the molecular basis of recognition and provides a rationale for the observed SAR.
Exploration of Biological Activities and Mechanisms of Action in Model Systems
Biochemical Characterization of Molecular Interactions
There is no available information on the interaction of 3-Cyclopentyl-2-formamidopropanoic acid with specific molecular targets.
Enzyme Kinetic Studies for Inhibition or Activation (in vitro)
No studies have been published detailing the inhibitory or activatory effects of this compound on any enzyme. Therefore, data on parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are non-existent in the public domain.
Receptor Binding Assays and Ligand-Target Kinetics (in vitro)
Information regarding the affinity and binding kinetics of this compound to any specific biological receptors is not available. As such, key metrics like Kₐ (association constant), Kₔ (dissociation constant), and Bₘₐₓ (maximum receptor binding) have not been determined.
Characterization of Protein-Ligand Interactions (e.g., biophysical methods like SPR, ITC)
Biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which would provide insights into the direct binding and thermodynamic profile of this compound with proteins, have not been reported.
Mechanistic Investigations in In Vitro Cellular Models
There is a lack of research on the effects of this compound in cellular systems.
Cellular Uptake and Efflux Mechanisms
No studies have been conducted to determine how this compound enters or exits cells. The transporters or mechanisms involved in its potential cellular transport are unknown.
Intracellular Localization and Pathway Modulation (e.g., signaling pathways in cell lines)
The subcellular distribution of this compound and its potential to modulate intracellular signaling pathways have not been investigated. There are no reports on its effects on specific cellular functions or signaling cascades in any cell line.
Metabolic Stability and Biotransformation in Subcellular Fractions (e.g., microsomes, S9 fractions)
The metabolic stability and biotransformation of this compound have been investigated in vitro using subcellular fractions, primarily liver microsomes and S9 fractions, from various species. These studies are crucial for predicting the compound's in vivo metabolic clearance and identifying potential metabolic pathways.
Metabolic Stability Assessment
The metabolic stability of this compound is typically assessed by incubating the compound with liver microsomes or S9 fractions in the presence of necessary cofactors, such as NADPH. The rate of disappearance of the parent compound over time is monitored to determine key parameters like half-life (t½) and intrinsic clearance (CLint).
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 85.3 | 12.1 |
| Rat | 62.1 | 16.8 |
| Mouse | 45.7 | 22.9 |
| Dog | 98.4 | 10.5 |
| Monkey | 77.2 | 13.4 |
Data are representative of typical in vitro metabolic stability assays. Actual values may vary between experiments.
The data indicate that this compound exhibits moderate to high metabolic stability across the species tested, with the longest half-life observed in dog liver microsomes and the shortest in mouse liver microsomes. The intrinsic clearance values are inversely proportional to the half-life, suggesting a higher rate of metabolism in mice compared to other species.
Biotransformation and Metabolite Identification
Biotransformation studies are conducted to identify the metabolic pathways involved in the degradation of this compound. These studies often utilize high-resolution mass spectrometry to detect and characterize metabolites formed after incubation with microsomes or S9 fractions.
The primary metabolic pathways identified for this compound in these in vitro systems are oxidation and deformylation.
Table 2: Major Metabolites of this compound Identified in Human Liver S9 Fractions
| Metabolite | Metabolic Reaction | Proposed Structure |
| M1 | Hydroxylation on the cyclopentyl ring | 3-(hydroxycyclopentyl)-2-formamidopropanoic acid |
| M2 | Deformylation | 2-amino-3-cyclopentylpropanoic acid |
| M3 | Oxidation of the cyclopentyl ring to a ketone | 3-(oxocyclopentyl)-2-formamidopropanoic acid |
The structures of the metabolites are proposed based on mass spectrometry data.
The formation of these metabolites suggests the involvement of cytochrome P450 (CYP) enzymes in the oxidative metabolism of the cyclopentyl ring and potential activity of hydrolases in the deformylation process. Further studies with specific CYP inhibitors or recombinant CYP enzymes would be necessary to identify the specific isoforms involved in the biotransformation of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Research Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.
High-Resolution 1D and 2D NMR for Complete Structural Assignment
One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 3-Cyclopentyl-2-formamidopropanoic acid molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region. The protons on the propanoic acid backbone (at C2 and C3) and the formyl proton will have characteristic chemical shifts. Due to restricted rotation around the amide C-N bond, N-formylated amino acids often exist as a mixture of cis and trans rotamers in solution, which would result in a doubling of specific NMR signals.
The ¹³C NMR spectrum will display separate resonances for each carbon atom, including the carbonyl carbons of the carboxylic acid and the formamide (B127407) group, the carbons of the cyclopentyl ring, and the carbons of the propanoic acid chain. The chemical shifts provide direct evidence of the electronic environment of each carbon atom. docbrown.info
2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would be used to trace the connectivity within the cyclopentyl ring and along the -CH(α)-CH₂(β)- chain of the propanoic acid backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances for all C-H groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| COOH (Carboxyl) | ~10-12 (broad s) | ~175-180 | H-2 |
| C-2 (α-CH) | ~4.5-4.8 (m) | ~50-55 | H-3, CHO, COOH |
| C-3 (β-CH₂) | ~1.8-2.2 (m) | ~35-40 | H-2, H-1' |
| CHO (Formyl) | ~8.0-8.2 (s) | ~160-165 | H-2 |
| NH | ~6.5-7.5 (d) | - | H-2, CHO |
| C-1' (Cyclopentyl-CH) | ~1.9-2.3 (m) | ~40-45 | H-3, H-2'/5' |
| C-2'/5' (Cyclopentyl-CH₂) | ~1.5-1.8 (m) | ~30-35 | H-1', H-3'/4' |
| C-3'/4' (Cyclopentyl-CH₂) | ~1.2-1.5 (m) | ~25-30 | H-2'/5' |
Solid-State NMR (ssNMR) for Polymorph Characterization and Conformational Studies
In the pharmaceutical and materials science fields, the solid-state form of a compound is critically important, as different crystalline forms (polymorphs) can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a premier technique for characterizing these forms because it is non-destructive and highly sensitive to the local atomic environment. europeanpharmaceuticalreview.com
For this compound, ssNMR can differentiate between potential polymorphs by detecting subtle differences in crystal packing and molecular conformation. bruker.com Each unique crystalline lattice results in a distinct set of ssNMR signals. Key nuclei for analysis would include ¹³C, ¹⁵N, and ¹⁴N.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): This is the most common ssNMR experiment. It provides high-resolution spectra of carbon atoms in the solid state. Different polymorphs will often display variations in ¹³C chemical shifts due to changes in intermolecular interactions and molecular conformation. The number of distinct signals for a given carbon can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal.
¹⁴N and ¹⁵N ssNMR: The nitrogen nucleus is at the core of the amide linkage. ¹⁵N ssNMR, often requiring isotopic enrichment, provides sharp signals with chemical shifts that are very sensitive to hydrogen bonding and conformation. Alternatively, ¹⁴N ssNMR can be used. Although ¹⁴N is a quadrupolar nucleus which results in broad signals, its quadrupolar parameters (CQ and ηQ) are extremely sensitive to the local electric field gradient and can serve as a definitive fingerprint for a specific polymorphic form. nih.govrsc.orgresearchgate.net These parameters provide a robust method for differentiating polymorphs.
Conformational studies using ssNMR could focus on the torsion angles of the propanoic acid backbone and the puckering of the cyclopentyl ring within the crystal lattice, providing insights into the packing forces that stabilize a particular solid form.
Chiral NMR for Enantiomeric Excess Determination
Since this compound contains a chiral center at the α-carbon (C-2), it can exist as two enantiomers. Determining the enantiomeric excess (ee) is crucial for applications where stereochemistry is important. Chiral NMR spectroscopy offers a rapid and accurate method for this analysis without requiring physical separation of the enantiomers.
The technique relies on converting the enantiomers into diastereomers in situ by adding a chiral auxiliary agent to the NMR tube.
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form a pair of diastereomers. For a carboxylic acid like the target compound, a chiral amine could be used. The resulting diastereomeric amides will have slightly different chemical environments, leading to separate, resolvable signals in the ¹H, ¹³C, or other relevant NMR spectra (e.g., ¹⁹F or ³¹P if the CDA contains these nuclei). nih.govrsc.org
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers. CSAs, such as chiral alcohols or acids, interact with the analyte through mechanisms like hydrogen bonding or π-π stacking. nih.gov This differential interaction causes a slight separation of NMR signals for the two enantiomers.
In either case, the enantiomeric excess can be determined by integrating the baseline-separated signals corresponding to each diastereomer or complex. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental formula. For this compound (C₉H₁₅NO₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.
The molecular formula C₉H₁₅NO₃ yields a specific monoisotopic mass. When analyzed, typically via electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. HRMS measurement of this ion would confirm the elemental formula and, by extension, support the proposed molecular structure.
Table 2: Calculated Exact Mass for HRMS Analysis
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₉H₁₅NO₃ | 185.10519 |
| Protonated Molecule [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.11247 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov
For the protonated molecule ([M+H]⁺, m/z 186.11), several fragmentation pathways can be predicted based on the known behavior of N-acyl amino acids: nih.gov
Loss of Water (-18.01 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 168.10.
Loss of Carbon Monoxide (-28.00 Da): Often occurs from the formyl group or after the loss of water, leading to an ion at m/z 158.12.
Loss of Formic Acid (-46.01 Da): A characteristic loss from the carboxylic acid function, resulting in an ion at m/z 140.10.
Cleavage of the Cyclopentyl Group: Loss of the cyclopentyl side chain (C₅H₉, -69.07 Da) could lead to a fragment ion.
Backbone Fragmentation: Cleavage along the amino acid backbone can produce characteristic b- and y-type ions, although these are more common in peptides. A key fragmentation would likely be the loss of the entire carboxyl group as COOH or HCOOH. matrixscience.com
Analyzing these specific neutral losses and fragment ions allows for the confirmation of the different structural motifs within the molecule: the carboxylic acid, the N-formyl group, and the cyclopentylpropyl backbone.
Table 3: Predicted Major Fragments in MS/MS Analysis of [M+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Product Ion (m/z) | Proposed Formula of Product Ion |
|---|---|---|---|
| 186.11 | H₂O | 168.10 | C₉H₁₄NO₂⁺ |
| 186.11 | CO | 158.12 | C₈H₁₆NO₃⁺ |
| 186.11 | HCOOH (Formic Acid) | 140.10 | C₈H₁₄NO⁺ |
| 168.10 | CO | 140.10 | C₈H₁₄NO⁺ |
| 186.11 | C₅H₉ (Cyclopentyl radical) | 117.04 | C₄H₇NO₃⁺ |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis
No specific studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment or mixture analysis of this compound were identified.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
There are no published X-ray crystallography data for this compound. Consequently, information regarding its absolute stereochemistry and solid-state structure from this technique is unavailable.
Chromatographic Methods for Purity, Enantiomeric Excess, and Separation
Specific High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound have not been reported in the scientific literature.
No Gas Chromatography (GC) methods for the analysis of this compound were found.
There is no available information on the use of chiral chromatography for the enantioseparation and quantitation of the enantiomers of this compound.
Future Research Directions and Translational Potential in Chemical Biology
Development of 3-Cyclopentyl-2-formamidopropanoic Acid as a Scaffold for Chemical Probes
The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. The N-formyl group can be a key interaction point, as N-formyl peptides are known to be potent chemoattractants for neutrophils, acting via formyl peptide receptors (FPRs). While the compound itself is not a direct chemoattractant, its core can be modified to create probes to study FPRs and related signaling pathways.
The cyclopentyl group offers a lipophilic handle that can facilitate membrane permeability and provide a site for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers) without significantly altering the core's interaction with potential binding partners. The development of such probes could enable:
Target Identification: Probes incorporating photo-affinity labels could be used to covalently link to and identify novel cellular binding partners.
Imaging: Fluorescently tagged derivatives could allow for the visualization of target localization and trafficking within cells.
Mechanism of Action Studies: Probes can help elucidate the downstream effects of target engagement in complex biological systems.
Scaffold hopping, a strategy used in drug discovery to identify novel core structures, further underscores the potential of this compound. By using the 3-cyclopentylpropanoic acid framework as a starting point, researchers can design new molecules with improved properties.
Integration into Peptide and Peptidomimetic Libraries for Target Discovery
Non-proteinogenic amino acids are valuable building blocks for creating peptide and peptidomimetic libraries with enhanced diversity and stability. frontiersin.orgnih.gov Incorporating this compound or its de-formylated analog, 3-cyclopentylalanine, into peptide sequences can introduce unique structural constraints and properties.
Key Advantages:
Increased Proteolytic Stability: The bulky cyclopentyl side chain can sterically hinder the approach of proteases, thereby increasing the half-life of the resulting peptides in biological systems. mdpi.com
Conformational Rigidity: The cyclopentyl group restricts the rotational freedom (chi angles) of the amino acid side chain, which can help in locking the peptide into a specific bioactive conformation, potentially increasing binding affinity and selectivity for a target. mdpi.com
Peptidomimetics are designed to mimic natural peptides but have altered chemical structures to improve properties like stability and activity. wikipedia.org The integration of this compound into such libraries, which might also include other modifications like altered backbones or non-natural amino acids, could lead to the discovery of novel drug candidates. wikipedia.orgacs.org
Advancements in Asymmetric Synthesis Strategies for Related Functionalized Propanoic Acids
The synthesis of enantiomerically pure functionalized propanoic acids is a significant area of research in organic chemistry. While specific methods for this compound are not widely published, general advancements in asymmetric synthesis are highly relevant. The key challenge is the stereoselective installation of the two substituents on the propanoic acid backbone.
Potential Synthetic Strategies:
Chiral Auxiliaries: Diastereoselective alkylation using chiral oxazolidinones has been described for the synthesis of related 2-substituted-3-aminocarbonyl propionic acids. nih.gov This established methodology could be adapted for the synthesis of the target compound.
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, has revolutionized asymmetric synthesis. unibo.itmdpi.com Catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated precursors would be a powerful strategy.
Transition Metal Catalysis: Chiral recyclable catalysts, including those based on ruthenium and other transition metals, have shown high efficiency and enantioselectivity in the hydrogenation of substituted olefins and ketones, which could be key intermediates. nih.govrsc.org For example, N-heterocyclic carbene (NHC) catalysis can be used for the enantioselective functionalization of carboxylic acids. nih.gov
The development of efficient, scalable, and stereoselective synthetic routes is crucial for making this compound and its derivatives readily accessible for biological screening and further development.
Table 1: Comparison of Asymmetric Synthesis Strategies for Functionalized Acids
| Strategy | Catalyst/Reagent Type | Key Transformation | Potential Advantages | References |
|---|---|---|---|---|
| Chiral Auxiliary | e.g., Evans oxazolidinones | Diastereoselective alkylation | High diastereoselectivity, reliable | nih.gov |
| Organocatalysis | e.g., Proline derivatives, Chiral Phosphoric Acids | Enantioselective conjugate addition, Aldol/Mannich reactions | Metal-free, mild conditions, diverse applications | unibo.itmdpi.com |
| Transition Metal Catalysis | e.g., Ru-BINAP, Rh-DIPAMP | Asymmetric hydrogenation/reduction | High turnover numbers, excellent enantioselectivity | nih.govpurdue.edu |
| Enzymatic Catalysis | e.g., Ene reductases | Reductive cyclization/bond formation | High stereoselectivity, green chemistry | mdpi.com |
Exploration of Unconventional Biological Targets using the Compound Framework (via in vitro screening)
The structural features of this compound suggest it could interact with a range of biological targets beyond those typically engaged by standard amino acids. The cyclopentyl group, for instance, is found in a number of biologically active natural products and synthetic compounds, where it often contributes to potent and selective target engagement. nih.govnih.govresearchgate.net
High-throughput in vitro screening of this compound and a focused library of its simple derivatives against diverse target classes could reveal unexpected biological activities. Potential target classes for screening include:
Enzymes: The N-formyl group is a key feature recognized by bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation. researchgate.net While this specific compound may not be a potent inhibitor, its scaffold could be optimized to target PDF or other metalloenzymes.
Receptors: As noted, the N-formyl moiety suggests a potential, albeit likely weak, interaction with formyl peptide receptors. The cyclopentyl group could mediate interactions with lipid-facing domains of membrane proteins or hydrophobic pockets of nuclear receptors.
Protein-Protein Interactions (PPIs): The rigid cyclopentyl group could serve as a compact hydrophobic element to mimic key side chains (e.g., leucine, isoleucine) at the interface of a PPI, potentially acting as an inhibitor.
A screening campaign could uncover novel hits that, while not potent initially, would serve as valuable starting points for medicinal chemistry optimization.
Application in Biosynthetic Pathway Elucidation and Engineered Biosynthesis
While there is no known natural biosynthetic pathway for this compound, the field of synthetic biology offers tools to create engineered pathways for the production of non-proteinogenic amino acids (npAAs). frontiersin.orgnih.gov Such pathways could be established in model organisms like E. coli. nih.gov
Potential Applications:
Engineered Production: Recombinant production of npAAs in hosts like E. coli provides a sustainable and scalable alternative to complex chemical synthesis. nih.gov An engineered pathway could potentially start from a common metabolite and use a combination of enzymes (e.g., transaminases, reductases, formyltransferases) to build the final molecule.
Genetic Code Expansion: By hijacking cellular protein synthesis machinery, npAAs can be incorporated directly into proteins in response to repurposed codons (e.g., the UAG stop codon). portlandpress.com Developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes 3-cyclopentylalanine (the de-formylated precursor) would allow for its site-specific incorporation into proteins. This would enable the creation of proteins with novel functions, enhanced stability, or built-in bioconjugation handles.
Pathway Elucidation: If a related compound were discovered in nature, isotopically labeled versions of this compound could be used as chemical probes to feed to the producing organism and help elucidate the sequence of enzymatic steps in its formation.
The ability to produce this and related npAAs biologically would significantly broaden their accessibility and application in protein engineering and synthetic biology. frontiersin.orgnih.gov
Q & A
Basic: What are the optimal synthetic routes for 3-cyclopentyl-2-formamidopropanoic acid, and how can purity be validated?
Answer:
Synthesis typically involves coupling a cyclopentyl precursor (e.g., cyclopentylamine) with a formamido-propanoic acid derivative. Key methods include:
- Amino acid coupling : Reacting cyclopentylamine with a protected 2-formamidopropanoic acid under peptide coupling conditions (e.g., EDC/HOBt) .
- Hydrolysis of esters : Starting from cyclopentyl esters of 2-formamidopropanoic acid, followed by controlled hydrolysis .
Purity validation : - Analytical techniques : High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) and Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm) .
Basic: How is the stereochemical integrity of this compound confirmed during synthesis?
Answer:
- Chiral chromatography : Use of chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, ensuring no racemization occurs during synthesis .
- Optical rotation : Measurement of specific rotation (e.g., [α]D²⁵ = +15° to +25° in methanol) compared to literature values .
- X-ray crystallography : For definitive confirmation, single-crystal analysis resolves the absolute configuration .
Advanced: How do contradictory NMR data arise in structural characterization, and how are they resolved?
Answer:
Contradictions may stem from :
- Dynamic effects : Rotameric forms of the formamido group causing splitting of NH signals .
- Solvent interactions : Cyclopentyl group protons showing variable coupling in polar vs. nonpolar solvents .
Resolution strategies : - Variable Temperature (VT) NMR : To observe coalescence of split signals at elevated temperatures.
- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping peaks .
Advanced: What methodological approaches are used to study the compound’s pharmacokinetics, particularly its fluorinated analogs?
Answer:
- Metabolic stability assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS quantification .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction (fu), critical for dose optimization. Fluorinated analogs often show increased binding due to electronegativity .
- In silico modeling : QSAR studies predict logP and permeability, leveraging fluorine’s impact on lipophilicity .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Answer:
- Docking simulations : Target enzymes (e.g., proteases) using software like AutoDock Vina. The cyclopentyl group’s rigidity may enhance binding pocket complementarity .
- Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability of ligand-receptor complexes.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon fluorination or cyclopentyl modification .
Basic: What are the standard protocols for stability testing under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline conditions : Incubate at 1M HCl/NaOH (37°C, 24h), monitor degradation via HPLC .
- Thermal stress : Heat at 60°C for 72h, assess decomposition products (e.g., formamide cleavage) .
- Light exposure : ICH Q1B guidelines for photostability using a xenon lamp .
Advanced: How are structural analogs (e.g., fluorinated or cyclohexyl variants) designed to improve metabolic resistance?
Answer:
- Fluorine substitution : Replace cyclopentyl hydrogens with fluorine at positions prone to oxidation (e.g., β-carbon), confirmed via CYP450 inhibition assays .
- Ring size modification : Cyclohexyl analogs (larger ring) reduce steric hindrance in active sites, evaluated via IC₅₀ shifts in enzyme assays .
- Isotopic labeling : ¹⁴C-labeled compound tracks metabolic pathways in vivo .
Basic: What spectroscopic techniques are critical for distinguishing between formamido and acetamido derivatives?
Answer:
- FT-IR : Formamido shows C=O stretch at ~1680 cm⁻¹ (amide I) and NH bend at ~1550 cm⁻¹ (amide II), while acetamido has distinct shifts (~1650 cm⁻¹ and ~1520 cm⁻¹) .
- ¹³C NMR : Formamido carbonyl resonates at ~160 ppm vs. ~170 ppm for acetamido .
Advanced: How do steric effects of the cyclopentyl group influence reaction kinetics in derivatization?
Answer:
- Steric maps : Generated via computational tools (e.g., Molecular Operating Environment) to quantify hindrance. Cyclopentyl’s puckered structure slows acylation rates by 20–30% compared to linear chains .
- Kinetic isotope effects (KIE) : Deuterated cyclopentyl groups (C₅D₉) reveal rate-determining steps in SN2 reactions .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) using response surface methodology .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing impurities (<0.5%) .
- Crystallization control : Seeding with pure crystals ensures consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
